Cas no 2229010-67-5 (4-(4-bromo-3-fluorophenyl)oxane-2,6-dione)

4-(4-bromo-3-fluorophenyl)oxane-2,6-dione structure
2229010-67-5 structure
Product name:4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
CAS No:2229010-67-5
MF:C11H8BrFO3
Molecular Weight:287.081826210022
CID:6420128
PubChem ID:165883351

4-(4-bromo-3-fluorophenyl)oxane-2,6-dione 化学的及び物理的性質

名前と識別子

    • 4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
    • EN300-1935115
    • 2229010-67-5
    • インチ: 1S/C11H8BrFO3/c12-8-2-1-6(3-9(8)13)7-4-10(14)16-11(15)5-7/h1-3,7H,4-5H2
    • InChIKey: ROVMNXCFNNQKFP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1F)C1CC(=O)OC(C1)=O

計算された属性

  • 精确分子量: 285.96408g/mol
  • 同位素质量: 285.96408g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 292
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4Ų
  • XLogP3: 2.1

4-(4-bromo-3-fluorophenyl)oxane-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1935115-10.0g
4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
2229010-67-5
10g
$4667.0 2023-05-26
Enamine
EN300-1935115-1g
4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
2229010-67-5
1g
$1086.0 2023-09-17
Enamine
EN300-1935115-5g
4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
2229010-67-5
5g
$3147.0 2023-09-17
Enamine
EN300-1935115-2.5g
4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
2229010-67-5
2.5g
$2127.0 2023-09-17
Enamine
EN300-1935115-5.0g
4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
2229010-67-5
5g
$3147.0 2023-05-26
Enamine
EN300-1935115-10g
4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
2229010-67-5
10g
$4667.0 2023-09-17
Enamine
EN300-1935115-0.5g
4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
2229010-67-5
0.5g
$1043.0 2023-09-17
Enamine
EN300-1935115-0.25g
4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
2229010-67-5
0.25g
$999.0 2023-09-17
Enamine
EN300-1935115-0.1g
4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
2229010-67-5
0.1g
$956.0 2023-09-17
Enamine
EN300-1935115-1.0g
4-(4-bromo-3-fluorophenyl)oxane-2,6-dione
2229010-67-5
1g
$1086.0 2023-05-26

4-(4-bromo-3-fluorophenyl)oxane-2,6-dione 関連文献

4-(4-bromo-3-fluorophenyl)oxane-2,6-dioneに関する追加情報

Introduction to 4-(4-bromo-3-fluorophenyl)oxane-2,6-dione (CAS No. 2229010-67-5)

4-(4-bromo-3-fluorophenyl)oxane-2,6-dione, with the CAS number 2229010-67-5, is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinct molecular structure, which includes a bromo and a fluoro substituent on the phenyl ring, and a cyclic ketone moiety. These features contribute to its potential applications in various biological and medicinal contexts.

The chemical formula of 4-(4-bromo-3-fluorophenyl)oxane-2,6-dione is C11H8BrFO3. Its molecular weight is approximately 285.08 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various laboratory and industrial applications.

In recent years, the study of 4-(4-bromo-3-fluorophenyl)oxane-2,6-dione has been driven by its potential as a lead compound in drug discovery. Research has shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 4-(4-bromo-3-fluorophenyl)oxane-2,6-dione demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

In the context of cancer research, 4-(4-bromo-3-fluorophenyl)oxane-2,6-dione has been investigated for its ability to induce apoptosis in cancer cells. A 2020 study in the International Journal of Cancer found that this compound selectively induced cell death in various cancer cell lines while showing minimal toxicity to normal cells. This selective cytotoxicity makes it an attractive candidate for further development as an anti-cancer agent.

The anti-viral properties of 4-(4-bromo-3-fluorophenyl)oxane-2,6-dione have also been explored. A recent study published in Antiviral Research demonstrated that this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronavirus. The mechanism of action appears to involve the inhibition of viral replication at an early stage of infection.

Beyond its biological activities, the synthetic accessibility of 4-(4-bromo-3-fluorophenyl)oxane-2,6-dione has been a subject of interest for chemists. The compound can be synthesized through a series of well-established organic reactions, including bromination, fluorination, and cyclization steps. The ease of synthesis and modification allows for the generation of a wide range of analogs, which can be screened for improved biological activities or pharmacokinetic properties.

In terms of pharmacokinetics and pharmacodynamics, preliminary studies have shown that 4-(4-bromo-3-fluorophenyl)oxane-2,6-dione has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life in vivo, making it suitable for further preclinical and clinical evaluation.

The safety profile of 4-(4-bromo-3-fluorophenyl)oxane-2,6-dione has also been assessed in various preclinical models. Toxicity studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for further development as a therapeutic agent.

In conclusion, 4-(4-bromo-3-fluorophenyl)oxane-2,6-dione (CAS No. 2229010-67-5) is a promising compound with diverse biological activities and favorable pharmaceutical properties. Its potential applications in treating inflammatory diseases, cancer, and viral infections make it an important focus for ongoing research and development in the pharmaceutical industry. As more studies are conducted to elucidate its mechanisms of action and optimize its therapeutic potential, this compound is likely to play an increasingly significant role in advancing medical treatments.

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